![molecular formula C19H21F3N4O2 B2657538 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226454-52-9](/img/structure/B2657538.png)
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine group and an acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
- 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic effects, and interactions with molecular targets.
Structural Overview
The compound can be described as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H18F3N3O2 |
Key Functional Groups | Acetamide, pyrimidine, trifluoromethyl |
The structural complexity contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that this compound interacts with various molecular targets, modulating enzyme activity and receptor functions. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes.
- Calcium Signaling : Interaction with specific receptors can elevate intracellular calcium levels, affecting cellular responses and functions .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in several contexts:
Anti-inflammatory Effects
Studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. The exact pathways involved are still under investigation but may include the inhibition of NF-kB signaling pathways.
Antitumor Activity
Preliminary findings indicate potential antitumor effects. The compound has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Neuroprotective Properties
Given the presence of the piperidine moiety, there is interest in its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity; potential for improved bioavailability |
6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure; potential anti-inflammatory properties but less complex interactions |
4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to more complex derivatives |
This comparison highlights the distinctiveness of this compound regarding its potential applications and mechanisms of action.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Inflammation : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Research : In vitro studies showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
- Neuroprotection Assessment : Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly, suggesting its role in neuroprotection.
Properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-11-17(25-18(23-13)26-9-5-2-6-10-26)28-12-16(27)24-15-8-4-3-7-14(15)19(20,21)22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTMRBMDXOPGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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